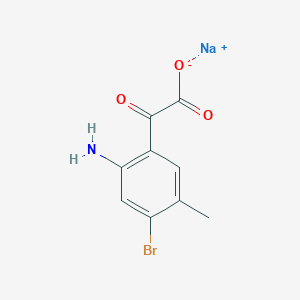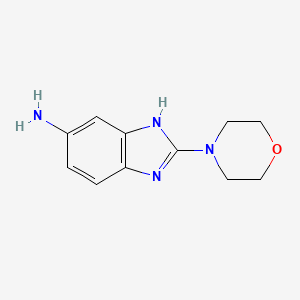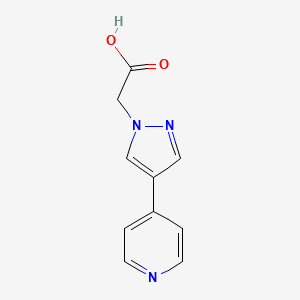
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Overview
Description
“2-amino-4-bromo-5-methylphenol” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 .
Physical and Chemical Properties The predicted boiling point of this compound is 288.3±40.0 °C . It has a predicted density of 1.647±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Synthesis and Reactivity
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is involved in various synthesis and reactivity studies. For instance, El-Sayed (2006) investigated the use of similar sodium compounds as precursors for synthesizing biologically active heterocycles, demonstrating their potential in creating antimicrobial agents and surface-active agents (El-Sayed, 2006). Additionally, Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles starting from acetophenone and glycine derivatives, which included compounds similar to this compound, to test for anticonvulsant activity (Unverferth et al., 1998).
Chemical Behavior and Kinetics
The study of the chemical behavior and kinetics of similar sodium-based compounds has been a topic of interest. For example, Sedlák et al. (2002) explored the behavior of substituted 4-chloro-N-phenylbutanamides in sodium hydroxide solutions, providing insights into the kinetics and mechanism of formation and decomposition of related compounds (Sedlák et al., 2002).
Coordination Chemistry
In the field of coordination chemistry, this compound and related compounds have been studied for their potential to form complex structures. Baul et al. (2017) researched the reaction of sodium salts with organotin(IV) compounds, leading to the formation of dinuclear organotin(IV) coordination polymers, highlighting the versatile nature of sodium-based compounds in forming complex molecular structures (Baul et al., 2017).
Environmental Applications
In environmental applications, Pirkarami et al. (2013) utilized this compound in a study to investigate the removal of dyes from industrial effluents through electrocoagulation, suggesting its potential use in wastewater treatment (Pirkarami et al., 2013).
Properties
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)





![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)

![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1438444.png)
![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)
![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)
